molecular formula C10H22N2 B5066536 N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

Cat. No. B5066536
M. Wt: 170.30 g/mol
InChI Key: ZTGONZTZFISPMO-UXBLZVDNSA-N
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Description

N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine, commonly known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a chelating agent that can form complexes with metal ions, making it a useful tool in analytical chemistry and biochemistry. In

Scientific Research Applications

TMB-1 has various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery.

Mechanism of Action

TMB-1 works by forming complexes with metal ions through its nitrogen and oxygen atoms. The resulting complexes can be analyzed using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. TMB-1 has been shown to form complexes with a wide range of metal ions, including copper, nickel, and zinc.
Biochemical and Physiological Effects:
TMB-1 has been shown to have various biochemical and physiological effects. TMB-1 can inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections. TMB-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMB-1 is its ability to form complexes with a wide range of metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TMB-1 is that it can form complexes with other molecules in biological samples, which can interfere with the analysis of metal ions.

Future Directions

There are several future directions for research on TMB-1. One area of research is the synthesis of new TMB-1 derivatives with improved properties, such as increased selectivity for certain metal ions. Another area of research is the development of new analytical techniques for the analysis of metal ions in biological samples using TMB-1 as a chelating agent. Finally, TMB-1 has potential applications in drug delivery, and future research could explore the use of TMB-1 in the synthesis of new drug delivery systems.
Conclusion:
In conclusion, TMB-1 is a chemical compound with various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been shown to have various biochemical and physiological effects, making it a potential treatment for inflammatory diseases and a potential tool for the inhibition of bacterial growth. While TMB-1 has some limitations, such as interference with the analysis of metal ions, it has significant potential for future research and development.

Synthesis Methods

TMB-1 can be synthesized by reacting 2-methyl-2-butenal with trimethylamine in the presence of ethanol and sodium borohydride. The resulting product is then reacted with ethylenediamine to form TMB-1. The synthesis of TMB-1 is a relatively simple process and can be carried out in a laboratory setting.

properties

IUPAC Name

N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-6-10(2)9-12(5)8-7-11(3)4/h6H,7-9H2,1-5H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGONZTZFISPMO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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